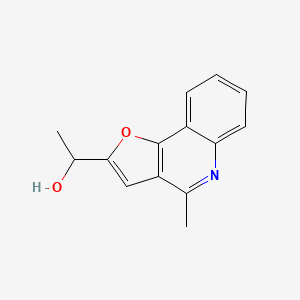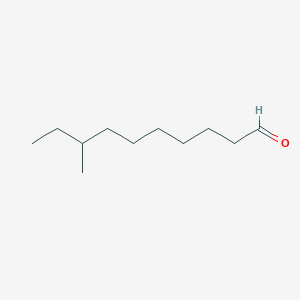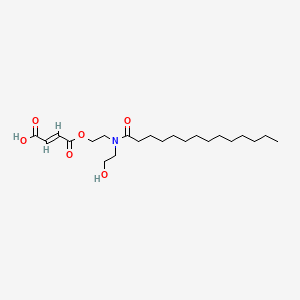
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a butenedioic acid backbone esterified with a hydroxyethyl and oxotetradecyl-substituted amino group. Its molecular formula is C26H47NO6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester typically involves esterification reactions. One common method includes the reaction of butenedioic acid with 2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethanol under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired ester product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research explores its potential therapeutic effects and its use in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl) ester
- 2-Butenedioic acid (2Z)-, mono[2-[(2-hydroxyethyl)phenylamino]ethyl] ester
Uniqueness
Compared to similar compounds, 2-Butenedioic acid, mono(2-((2-hydroxyethyl)(1-oxotetradecyl)amino)ethyl) ester is unique due to its specific hydroxyethyl and oxotetradecyl substitutions. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
125249-20-9 |
|---|---|
Fórmula molecular |
C22H39NO6 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
(E)-4-[2-[2-hydroxyethyl(tetradecanoyl)amino]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H39NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(25)23(16-18-24)17-19-29-22(28)15-14-21(26)27/h14-15,24H,2-13,16-19H2,1H3,(H,26,27)/b15-14+ |
Clave InChI |
WZGRDZMCDJBTSS-CCEZHUSRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)/C=C/C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


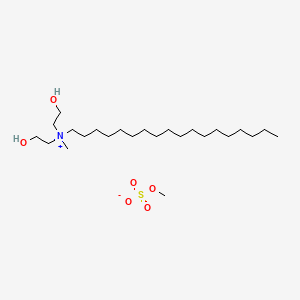
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium hydroxide](/img/structure/B12689995.png)

![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)

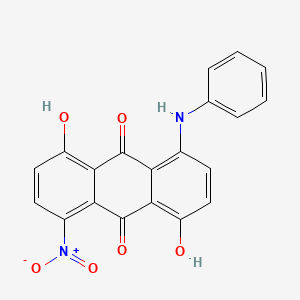
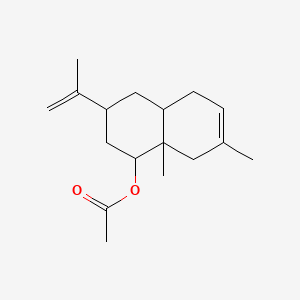


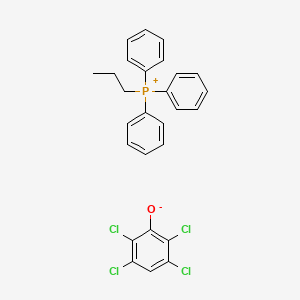
![13-oxa-3,23-dithiahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),11,14,17,19,21-octaene-5,7-dione](/img/structure/B12690087.png)
